2-Methyl-3-(3-nitrophenyl)prop-2-enal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

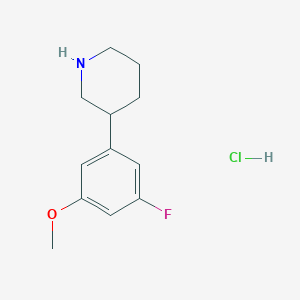

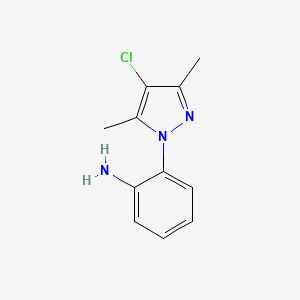

“2-Methyl-3-(3-nitrophenyl)prop-2-enal” is a chemical compound with the molecular formula C10H9NO3 . It is used for scientific research .

Synthesis Analysis

The most common method for synthesizing “2-Methyl-3-(3-nitrophenyl)prop-2-enal” is the Knoevenagel condensation between 3-nitrobenzaldehyde and acetone or 2-butanone in the presence of a base such as piperidine, morpholine, or pyridine.Molecular Structure Analysis

The molecular structure of “2-Methyl-3-(3-nitrophenyl)prop-2-enal” contains a total of 23 bonds, including 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 nitro group .Physical And Chemical Properties Analysis

The molecular weight of “2-Methyl-3-(3-nitrophenyl)prop-2-enal” is 191.18 . Other physical and chemical properties such as boiling point and storage conditions are not well-documented in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis of Tryptophan Precursors and Indole Derivatives

2-Methyl-3-(3-nitrophenyl)prop-2-enal, through its derivative 2-(2-nitrophenyl)propenal, is used in the synthesis of tryptophan precursors and various indole derivatives. This process involves the transformation of 2-(2-nitrophenyl)-1,3-propanediol into 2-(2-nitrophenyl)propenal, which is then utilized to create potent tryptophan precursors, contributing to advancements in amino acid synthesis and organic chemistry (Tanaka, Yasuo, & Torii, 1989).

Development of Pyridine and Piperidine Derivatives

The compound plays a role in the creation of pyridine and piperidine derivatives. Specifically, its reaction with methyl 3-oxobutanoate results in various methyl-substituted dihydropyridine and tetrahydropyridine carboxylates, contributing to the exploration of new chemical structures and potential applications in medicinal chemistry and material sciences (O'callaghan et al., 1999).

Exploration in Nonlinear Optical Studies

Studies have demonstrated the use of derivatives of 2-Methyl-3-(3-nitrophenyl)prop-2-enal in nonlinear optical studies. These derivatives are being explored for their potential in optical device applications, such as optical limiters and optical switches, indicating the compound's significance in advancing optical materials research (Prabhu et al., 2017).

Antimicrobial Studies

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. This exploration is crucial for the development of new antimicrobial agents and contributes to the field of pharmaceutical sciences (Desai & Dodiya, 2016).

Studies in Solvent Polarity Effects

Research involving 2-Methyl-3-(3-nitrophenyl)prop-2-enal derivatives has also delved into the effects of solvent polarity on their photophysical properties. This is key to understanding solvent effects on molecular behavior, which has implications in fields like physical chemistry and material science (Kumari et al., 2017).

Eigenschaften

IUPAC Name |

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBGZBUKZHURR-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(3-nitrophenyl)prop-2-enal | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)

![(5-Cyclopropylisoxazol-3-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2466784.png)

![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)

![3-ethyl-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B2466788.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2466790.png)

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)